molecular formula C4H4IN3O B13914215 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde

5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13914215
M. Wt: 237.00 g/mol
InChI Key: QRKIJJSPOAUFSB-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-iodo-2-methyl-1H-1,2,3-triazole with formylating agents to introduce the aldehyde group at the 4-position . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper iodide to facilitate the cyclization and formylation processes .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group in its structureThe aldehyde group provides a site for further functionalization, while the iodine atom can be substituted with other functional groups to create a wide range of derivatives .

Properties

Molecular Formula

C4H4IN3O

Molecular Weight

237.00 g/mol

IUPAC Name

5-iodo-2-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C4H4IN3O/c1-8-6-3(2-9)4(5)7-8/h2H,1H3

InChI Key

QRKIJJSPOAUFSB-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)I)C=O

Origin of Product

United States

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